molecular formula C12H15ClN4O B1474406 3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride CAS No. 1803587-50-9

3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride

Cat. No.: B1474406
CAS No.: 1803587-50-9
M. Wt: 266.73 g/mol
InChI Key: NXTVTWVNVXSWAA-UHFFFAOYSA-N
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Description

“3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1803587-50-9 . It has a molecular weight of 266.73 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C12H14N4O.ClH/c1-2-4-10(5-3-1)16-12(14-9-15-16)11-8-17-7-6-13-11;/h1-5,9,11,13H,6-8H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 266.73 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Modification and Synthesis : Research on 1,2,4-triazole derivatives, including compounds with morpholine groups, often focuses on their synthesis and chemical properties. For example, reactions of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones with various reagents have been studied to explore the chemical modifications and synthesis routes for potential therapeutic and industrial applications (Collins et al., 2000).

Antimicrobial and Antitumor Activity

  • Antimicrobial and Antitumor Applications : The exploration of 1,2,4-triazole derivatives for antimicrobial and antitumor activity is a significant area of research. Several studies have synthesized and evaluated the biological activities of these compounds, demonstrating potential antimicrobial and antitumor effects. For instance, novel 1,2,4-triazole derivatives containing the morpholine moiety have been synthesized and screened for their antimicrobial activities, showing good or moderate activity against various microbial strains (Sahin et al., 2012).

Antidepressant and Antileishmanial Effects

  • Antidepressant Activity : Studies have also investigated the antidepressant effects of compounds similar to "3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride". For instance, the synthesis and antidepressive activity of a related compound, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, were explored, showing promising results in animal models (Yuan, 2012).
  • Antileishmanial Activity : The antileishmanial activity of 1,2,4-triazole derivatives with morpholine has been studied, indicating potential as antiparasitic agents. For example, compounds were evaluated against Leishmania infantum promastigots, with one showing considerable activity, suggesting the potential for further development as antileishmanial drugs (Süleymanoğlu et al., 2018).

Future Directions

The future directions for “3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride” and similar compounds involve further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action . Additionally, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

3-(2-phenyl-1,2,4-triazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.ClH/c1-2-4-10(5-3-1)16-12(14-9-15-16)11-8-17-7-6-13-11;/h1-5,9,11,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTVTWVNVXSWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NC=NN2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride
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3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride
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3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride
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3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride
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3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride
Reactant of Route 6
3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride

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